molecular formula C15H19NO2 B1522399 N-Allyl-N-[2-(allyloxy)phenyl]propanamide CAS No. 1246471-49-7

N-Allyl-N-[2-(allyloxy)phenyl]propanamide

Cat. No.: B1522399
CAS No.: 1246471-49-7
M. Wt: 245.32 g/mol
InChI Key: WALJHXYXSNRKMN-UHFFFAOYSA-N
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Description

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is a chemical compound with the CAS Number: 1246471-49-7 . It has a molecular weight of 245.32 .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO2 . The InChI Code is 1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3 .

Scientific Research Applications

Palladium-Catalyzed Allylation

  • Palladium(0)-Catalyzed Allylation : This study discusses the efficient allylation of arenesulfonamides, sulfamide, and cyanamide using allylic carbonates under palladium(0) catalysis. The research highlights the synthesis of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis of N-diallylated compounds, demonstrating the application of such reactions in synthesizing complex organic molecules (Cerezo et al., 1998).

Combustion Studies of Propene

  • Propene Oxidation Study : Research on the combustion characteristics of propene, a related allylic compound, provides insights into the oxidation processes of hydrocarbons. This study includes new experimental data from jet-stirred and flow reactors, offering a foundation for understanding the combustion of higher-order hydrocarbons and related compounds (Burke et al., 2014).

Chemical Synthesis and Applications

  • Functionalized Monomers : A study on the synthesis and thermal characterization of allyl-functionalized cyanate ester oligomers highlights the preparation and properties of materials with potential applications in polymer science. This research could be relevant for exploring the reactivity and polymerization behavior of compounds with structures similar to "N-Allyl-N-[2-(allyloxy)phenyl]propanamide" (Chaplin et al., 1994).

Safety and Hazards

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

N-(2-prop-2-enoxyphenyl)-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALJHXYXSNRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC=C)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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